molecular formula C5H4N2O4 B11763170 3H-Pyrazole-3,5-dicarboxylic acid CAS No. 85908-17-4

3H-Pyrazole-3,5-dicarboxylic acid

Cat. No.: B11763170
CAS No.: 85908-17-4
M. Wt: 156.10 g/mol
InChI Key: LQDYZRTWTUKSDI-UHFFFAOYSA-N
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Description

3H-Pyrazole-3,5-dicarboxylic acid is an organic compound with the molecular formula C5H4N2O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its stability and is often used as a building block in organic synthesis and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3H-Pyrazole-3,5-dicarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of 3,5-dimethyl-1H-pyrazole using potassium permanganate in water at temperatures between 70°C and 90°C. The reaction yields white crystalline this compound with a melting point of 257-258°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving crystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3H-Pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3H-Pyrazole-3,5-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Pyrazole-3,5-dicarboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or biological effects. The specific pathways and targets depend on the context in which the compound is used .

Comparison with Similar Compounds

  • 3,5-Pyridinedicarboxylic acid
  • 2,5-Pyrazinedicarboxylic acid
  • 2,3-Pyrazinedicarboxylic acid
  • 2,5-Thiophenedicarboxylic acid

Comparison: 3H-Pyrazole-3,5-dicarboxylic acid is unique due to its specific structure and the presence of two carboxylic acid groups at the 3 and 5 positions of the pyrazole ring. This configuration allows it to form stable complexes with metal ions, making it particularly useful in coordination chemistry and the synthesis of MOFs. Compared to similar compounds, it offers distinct reactivity and stability, which can be advantageous in various applications .

Properties

CAS No.

85908-17-4

Molecular Formula

C5H4N2O4

Molecular Weight

156.10 g/mol

IUPAC Name

3H-pyrazole-3,5-dicarboxylic acid

InChI

InChI=1S/C5H4N2O4/c8-4(9)2-1-3(5(10)11)7-6-2/h1-2H,(H,8,9)(H,10,11)

InChI Key

LQDYZRTWTUKSDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NC1C(=O)O)C(=O)O

Origin of Product

United States

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